Ethyl 6-({2-[(4-butylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-({2-[(4-butylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a butylphenylamino group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-({2-[(4-butylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with appropriate aldehydes and amines under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction temperature is usually maintained between 70-80°C to ensure optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of environmentally friendly solvents and catalysts, such as ionic liquids, is also explored to minimize waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-({2-[(4-butylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-({2-[(4-butylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 6-({2-[(4-butylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share similar biological activities and are used in various medicinal applications.
Thiazole derivatives: Known for their antimicrobial and anticancer properties, thiazole derivatives are structurally similar and exhibit comparable reactivity.
Uniqueness
Ethyl 6-({2-[(4-butylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of a furan ring, a cyano group, and a butylphenylamino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C31H31N3O4S |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
ethyl 6-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C31H31N3O4S/c1-3-5-10-21-14-16-23(17-15-21)33-26(35)20-39-30-24(19-32)27(25-13-9-18-38-25)28(31(36)37-4-2)29(34-30)22-11-7-6-8-12-22/h6-9,11-18,27,34H,3-5,10,20H2,1-2H3,(H,33,35) |
InChI Key |
LNNHPKRYQUGJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C3=CC=CC=C3)C(=O)OCC)C4=CC=CO4)C#N |
Origin of Product |
United States |
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